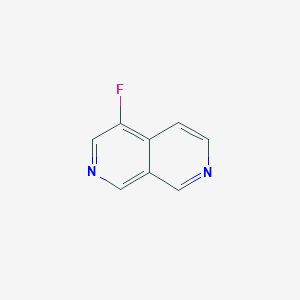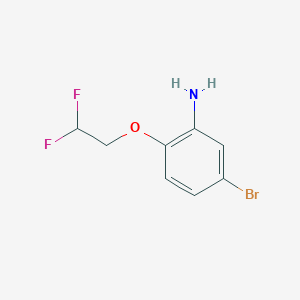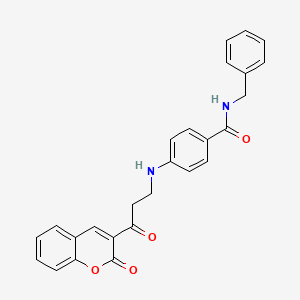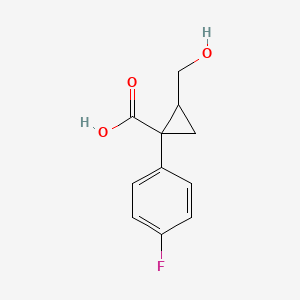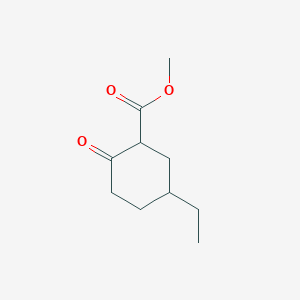![molecular formula C8H10ClN5 B13063349 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13063349.png)
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is a heterocyclic compound that features a pyrazole ring system. Pyrazoles are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The presence of the chloro and amino groups on the pyrazole ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine typically involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 4-chloro-3-nitroacetophenone with hydrazine hydrate to form the corresponding pyrazole derivative. This intermediate is then subjected to nucleophilic substitution with 2-bromoethylamine to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The chloro group can be reduced to a hydrogen atom, forming a dechlorinated pyrazole.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of dechlorinated pyrazole.
Substitution: Formation of various substituted pyrazole derivatives, depending on the nucleophile used.
Applications De Recherche Scientifique
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and amino groups on the pyrazole ring can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The compound may also interfere with signaling pathways by binding to key proteins involved in cellular communication .
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: Lacks the chloro group, resulting in different reactivity and biological activity.
4-bromo-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine: The bromo group can undergo similar reactions as the chloro group but with different kinetics and selectivity.
Uniqueness
4-chloro-1-[2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazol-3-amine is unique due to the presence of both chloro and amino groups on the pyrazole ring, which enhances its reactivity and potential for diverse chemical transformations. This dual functionality makes it a valuable scaffold for the development of new compounds with tailored properties .
Propriétés
Formule moléculaire |
C8H10ClN5 |
|---|---|
Poids moléculaire |
211.65 g/mol |
Nom IUPAC |
4-chloro-1-(2-pyrazol-1-ylethyl)pyrazol-3-amine |
InChI |
InChI=1S/C8H10ClN5/c9-7-6-14(12-8(7)10)5-4-13-3-1-2-11-13/h1-3,6H,4-5H2,(H2,10,12) |
Clé InChI |
XELHYSKAKZBIBM-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(N=C1)CCN2C=C(C(=N2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(1H-Imidazol-1-YL)imidazo[2,1-B][1,3]thiazole-5-carbaldehyde](/img/structure/B13063275.png)
![5-[(3aR,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-phenyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B13063283.png)
![3-{Octahydrocyclopenta[c]pyrrol-1-yl}pentane-2,4-dione](/img/structure/B13063284.png)
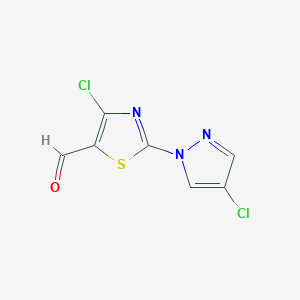

![(13S,17R)-16-(4-chlorobenzenesulfonyl)-11,15-dioxa-16-azatetracyclo[8.7.0.0^{2,7}.0^{13,17}]heptadeca-1,3,5,7,9-pentaene](/img/structure/B13063297.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]benzohydrazide](/img/structure/B13063298.png)
